2-[(2E)-2-[(2-Chlorophenyl)formamido]-3-(furan-2-YL)prop-2-enamido]acetic acid
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Overview
Description
2-[(2E)-2-[(2-Chlorophenyl)formamido]-3-(furan-2-YL)prop-2-enamido]acetic acid is a complex organic compound that features a chlorophenyl group, a furan ring, and an enamido linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(2-Chlorophenyl)formamido]-3-(furan-2-YL)prop-2-enamido]acetic acid typically involves multi-step organic reactions One common route includes the formation of the enamido linkage through a condensation reaction between a chlorophenylformamide and a furan-containing aldehyde The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-[(2-Chlorophenyl)formamido]-3-(furan-2-YL)prop-2-enamido]acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The chlorophenyl group can be reduced to a phenyl group under hydrogenation conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the chlorophenyl group can yield phenyl derivatives.
Scientific Research Applications
2-[(2E)-2-[(2-Chlorophenyl)formamido]-3-(furan-2-YL)prop-2-enamido]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: Used in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-[(2-Chlorophenyl)formamido]-3-(furan-2-YL)prop-2-enamido]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The chlorophenyl group can interact with hydrophobic pockets, while the furan ring can participate in π-π stacking interactions. The enamido linkage provides flexibility and allows the compound to adopt different conformations, enhancing its binding affinity to targets.
Comparison with Similar Compounds
Similar Compounds
2-[(2E)-2-[(2-Chlorophenyl)formamido]-3-(furan-2-YL)prop-2-enamido]propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
2-[(2E)-2-[(2-Chlorophenyl)formamido]-3-(furan-2-YL)prop-2-enamido]butanoic acid: Similar structure but with a butanoic acid moiety.
Uniqueness
The uniqueness of 2-[(2E)-2-[(2-Chlorophenyl)formamido]-3-(furan-2-YL)prop-2-enamido]acetic acid lies in its specific combination of functional groups, which provides a balance of hydrophobic and hydrophilic properties. This balance enhances its solubility and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[[(E)-2-[(2-chlorobenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O5/c17-12-6-2-1-5-11(12)15(22)19-13(8-10-4-3-7-24-10)16(23)18-9-14(20)21/h1-8H,9H2,(H,18,23)(H,19,22)(H,20,21)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUQAKXOGVHIFI-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NCC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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